Cas no 1213064-41-5 (5-(1S)-1-aminoethylthiophene-2-carbonitrile)

5-(1S)-1-Aminoethylthiophene-2-carbonitrile is a chiral thiophene derivative featuring an aminoethyl substituent at the 5-position and a nitrile group at the 2-position. Its stereospecific (1S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring precise chirality. The nitrile group offers reactivity for further functionalization, while the aminoethyl moiety provides a handle for derivatization or coordination chemistry. This compound is useful in the development of bioactive molecules, catalysts, and ligands due to its structural versatility. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Suitable for use under controlled conditions, it requires proper handling due to its reactive functional groups.
5-(1S)-1-aminoethylthiophene-2-carbonitrile structure
1213064-41-5 structure
Product Name:5-(1S)-1-aminoethylthiophene-2-carbonitrile
CAS No:1213064-41-5
MF:C7H8N2S
MW:152.216819763184
CID:6199314
PubChem ID:130618462
Update Time:2025-10-28

5-(1S)-1-aminoethylthiophene-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(1S)-1-aminoethylthiophene-2-carbonitrile
    • EN300-1837301
    • 5-[(1s)-1-aminoethyl]thiophene-2-carbonitrile
    • 1213064-41-5
    • Inchi: 1S/C7H8N2S/c1-5(9)7-3-2-6(4-8)10-7/h2-3,5H,9H2,1H3/t5-/m0/s1
    • InChI Key: YJWNFVOFURPTLS-YFKPBYRVSA-N
    • SMILES: S1C(C#N)=CC=C1[C@H](C)N

Computed Properties

  • Exact Mass: 152.04081944g/mol
  • Monoisotopic Mass: 152.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 78Ų

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Additional information on 5-(1S)-1-aminoethylthiophene-2-carbonitrile

5-(1S)-1-aminoethylthiophene-2-carbonitrile (CAS No. 1213064-41-5): A Comprehensive Overview

5-(1S)-1-aminoethylthiophene-2-carbonitrile (CAS No. 1213064-41-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom, and a cyano group attached to the thiophene ring. The presence of an aminoethyl substituent on the thiophene ring further enhances its chemical reactivity and biological activity.

The synthesis of 5-(1S)-1-aminoethylthiophene-2-carbonitrile typically involves multi-step processes, including the formation of the thiophene ring and the introduction of the cyano and aminoethyl groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 described a novel palladium-catalyzed approach that significantly improved the yield and purity of 5-(1S)-1-aminoethylthiophene-2-carbonitrile. This method not only reduces the number of steps required but also minimizes the use of hazardous reagents, making it an environmentally friendly option.

In terms of its physical properties, 5-(1S)-1-aminoethylthiophene-2-carbonitrile is a solid at room temperature with a melting point ranging from 98 to 100°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for various applications, including drug delivery systems and polymer synthesis.

The biological activity of 5-(1S)-1-aminoethylthiophene-2-carbonitrile has been extensively studied, particularly in the context of its potential as a therapeutic agent. Research has shown that this compound possesses significant anti-inflammatory and anti-cancer properties. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that 5-(1S)-1-aminoethylthiophene-2-carbonitrile effectively inhibits the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. Additionally, it has been found to exhibit potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Beyond its therapeutic applications, 5-(1S)-1-aminoethylthiophene-2-carbonitrile has also shown promise in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, particularly in the development of organic field-effect transistors (OFETs) and photovoltaic devices. A recent study published in Advanced Materials highlighted the use of 5-(1S)-1-aminoethylthiophene-2-carbonitrile as a building block for designing high-performance OFETs with excellent charge transport properties.

The environmental impact of 5-(1S)-1-aminoethylthiophene-2-carbonitrile is another important consideration. While it is not classified as a hazardous substance, proper handling and disposal procedures should be followed to ensure environmental safety. Researchers are actively exploring green chemistry approaches to synthesize this compound, aiming to minimize its ecological footprint.

In conclusion, 5-(1S)-1-aminoethylthiophene-2-carbonitrile (CAS No. 1213064-41-5) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and beyond. Its unique chemical structure and biological activity make it a valuable asset for researchers and industry professionals alike. As ongoing research continues to uncover new properties and applications, 5-(1S)-1-aminoethylthiophene-2-carbonitrile is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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